

Detailed Application Notes: Analysis of Fosinopril-Related Impurities in Bulk Drug

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Compound Focus: Fosinopril Sodium

CAS No.: 88889-14-9

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Introduction

Fosinopril sodium is an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension and heart failure. As a prodrug, it is hydrolyzed *in vivo* to its active metabolite, fosinoprilat [1]. Monitoring impurities in the bulk drug substance is a critical aspect of pharmaceutical development and quality control to ensure patient safety and product efficacy. These impurities can include precursors, degradation products, and process-related substances. This document consolidates advanced analytical methods, including liquid chromatography-mass spectrometry (LC-MS), high-performance thin-layer chromatography (HPTLC), and spectrophotometric techniques, to provide a comprehensive framework for the identification and quantification of fosinopril-related impurities [2] [3].

Analytical Techniques for Impurity Profiling

A multi-technique approach is recommended for comprehensive impurity monitoring, leveraging the specific strengths of different analytical platforms.

- **Liquid Chromatography-Mass Spectrometry (LC-MS):** This technique is indispensable for definitive impurity identification and structural elucidation. It provides superior data compared to classical methods and is crucial for complete impurity qualification [2]. To achieve optimal API-MS

sensitivity, methods must use volatile mobile phase additives (e.g., ammonium acetate, acetic acid) and low flow rates [2].

- **High-Performance Thin-Layer Chromatography (HPTLC):** HPTLC offers a simple, sensitive, and cost-effective solution for separating complex mixtures. A validated method exists for separating **fosinopril sodium**, hydrochlorothiazide, and its impurity chlorothiazide using pre-coated silica gel 60 F₂₅₄ plates and a mobile phase of ethyl acetate-chloroform-methanol-formic acid (60:40:5:0.5, v/v/v/v) with detection at 215 nm [3].
- **Spectrophotometric Methods:** Techniques like ratio difference and mean centering of ratio spectra provide effective solutions for the quantitative determination of fosinopril in the presence of co-formulated drugs and their impurities without the need for prior separation [3].

Identified Fosinopril Impurities and Related Compounds

The table below summarizes key fosinopril impurities and related compounds, which are vital for method development and validation.

Compound Name	Type / Description	Molecular Formula	Molecular Weight	Source / CAS No.
Fosinopril	Active Pharmaceutical Ingredient	C ₃₀ H ₄₆ NO ₇ P	563.66 g/mol	[4]
Fosinoprilat	Active Metabolite & Degradation Product	-	-	[2] [1]
Fosinopril Related Compound F	Specified Impurity	C ₂₉ H ₄₃ NNaO ₇ P	571.63 g/mol	USP Ref. Standard [5] [4]

| **((4-Phenylbutyl)phosphinyl)acetic acid, Disodium Salt** (Related Compound G) | Process-Related Impurity | C₁₂H₁₅Na₂O₄P | 300.20 g/mol | USP Ref. Standard [4] | | **4-Phenylbutyl phosphonic acid** (Related Compound H) | Process-Related Impurity | - | - | CAS 46348-61-2 [4] | | **4-Phenylbutyl 2-Carboxyethylphosphinic Acid** | Impurity | C₁₂H₁₇O₄P | 256.23 g/mol | CAS 83623-61-4 [4] | | **Fosinopril Impurity A, B, C, D, I, K** | Various Specified Impurities | - | - | Pharmacopoeial Standards [4] | | **Sodium**

(2S,4S)-4-cyclohexyl-1-(3-oxopentanoyl)pyrrolidine-2-carboxylate | Synthetic Intermediate / Impurity |
C₁₆H₂₄NNaO₄ | 317.36 g/mol | [4] |

Detailed Experimental Protocols

Protocol 1: LC-MS Method for Impurity Monitoring

This method is optimized for the detection of fosinopril and its degradation products, including fosinoprilat [2].

- **Instrumentation:** Liquid chromatograph coupled with an API-mass spectrometer.
- **Chromatographic Conditions:**
 - **Column:** C18 column.
 - **Mobile Phase:** A mixture of methanol and volatile buffer.
 - **Optimization:** The mobile phase composition was optimized using a combination of Central Composite Design and Artificial Neural Networks to achieve optimal separation and MS sensitivity [2].
 - **Flow Rate:** Low flow rate is recommended for best sensitivity [2].
- **Mass Spectrometry:**
 - **Ionization:** Atmospheric Pressure Ionization.
 - **Mode:** Tuning for optimal detection of fosinopril and fosinoprilat.
- **Sample Preparation:**
 - **Stress Studies:** Expose **fosinopril sodium** to stress conditions (acid, base, oxidation, heat) to generate degradation products. Use solutions of sodium hydroxide, hydrochloric acid, and hydrogen peroxide [2].
 - **Analysis:** Inject the stressed samples and analyze using the developed LC-MS method.

Protocol 2: HPTLC-Densitometry for Ternary Mixture

This method quantifies **fosinopril sodium** and hydrochlorothiazide in the presence of a hydrochlorothiazide impurity [3].

- **Instrumentation:** HPTLC system with densitometer.
- **Stationary Phase:** Pre-activated silica gel 60 F₂₅₄ plates.
- **Mobile Phase:** Ethyl acetate-chloroform-methanol-formic acid (60:40:5:0.5, by volume).
- **Detection:** UV scanning at 215 nm.

- **Validation:** The method was validated per ICH guidelines, demonstrating acceptable linearity, accuracy, and precision [3].

Protocol 3: RP-HPLC for Drug Combination Assay

This method is designed for the simultaneous estimation of **fosinopril sodium** and hydrochlorothiazide in combined dosage forms [6].

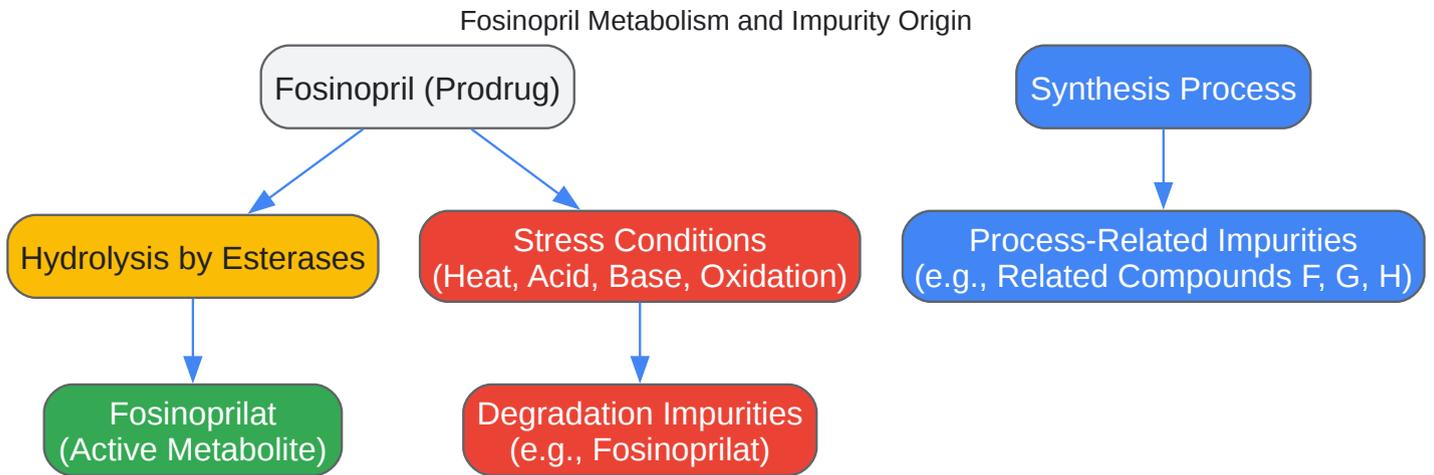
- **Instrumentation:** RP-HPLC with UV detection.
- **Column:** RP-Agilent C18 (250 mm × 4.6 mm I.D., 5 μm).
- **Mobile Phase:** Acetonitrile and phosphate buffer.
- **Flow Rate:** 0.7 mL/min.
- **Detection Wavelength:** 233 nm.
- **Validation Parameters:**
 - **Linearity:** 10-50 μg/mL for **Fosinopril Sodium** ($R^2=0.999$) and 12.5-62.5 μg/mL for Hydrochlorothiazide ($R^2=0.999$) [6].
 - **Other Parameters:** Accuracy, precision, ruggedness, and system suitability were found to be acceptable.

Workflow and Metabolic Pathway Visualizations

The following diagrams, generated using Graphviz, illustrate the key metabolic and analytical pathways.

Fosinopril Metabolism and Impurity Origin Pathway

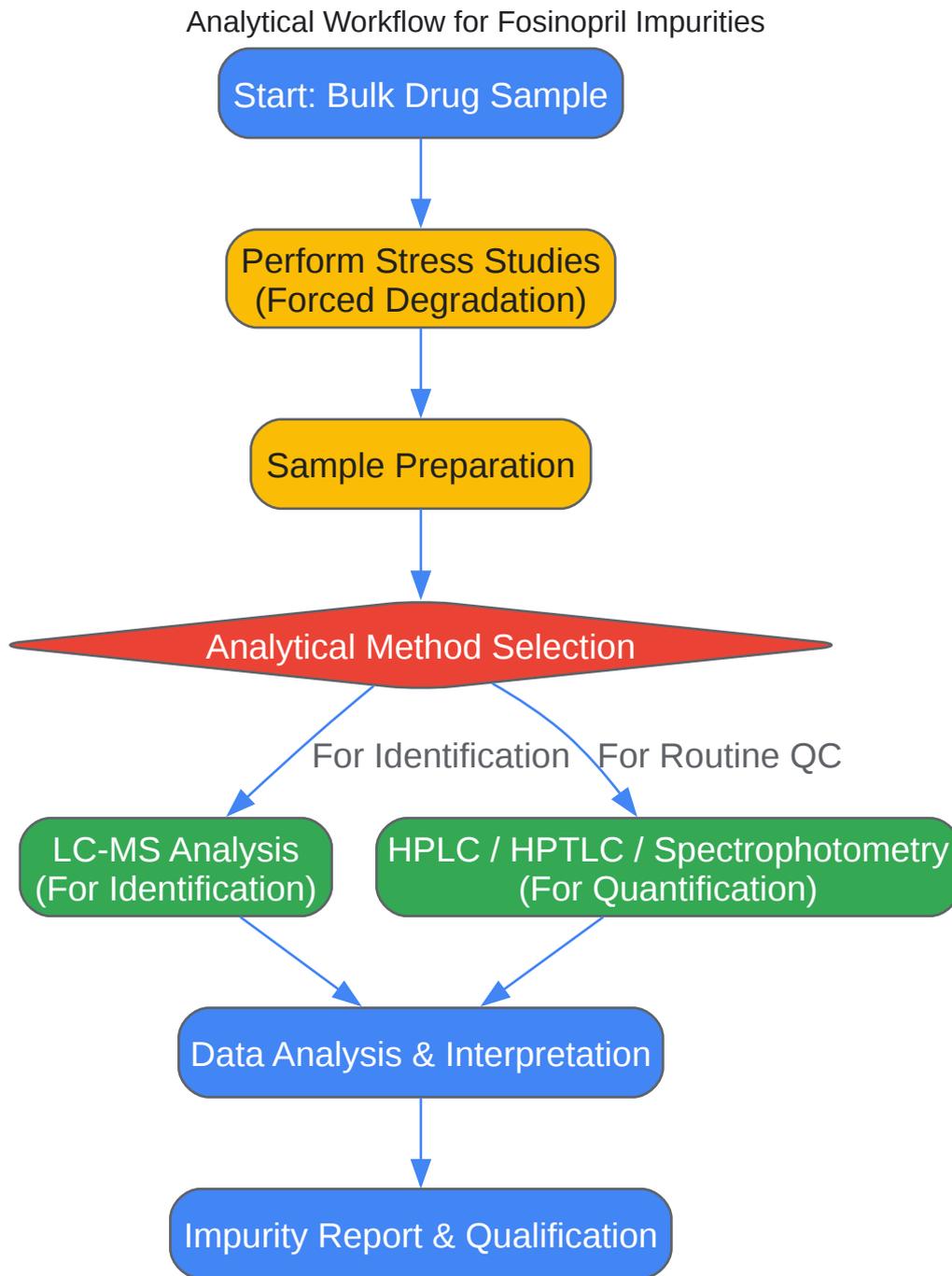
This diagram outlines the conversion of fosinopril to its active form and the potential origins of major impurities.



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Analytical Workflow for Impurity Analysis

This flowchart details the step-by-step procedure for the analysis of fosinopril impurities, from sample preparation to data analysis.



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Conclusion

Effective monitoring of **fosinopril sodium** impurities requires a strategic and multi-faceted analytical approach. The protocols and data summarized in these application notes provide a solid foundation for

method development, validation, and routine analysis in both research and quality control settings. The use of advanced techniques like LC-MS, complemented by orthogonal methods like HPTLC and spectrophotometry, ensures comprehensive impurity profiling, which is essential for maintaining the highest standards of drug quality and safety.

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